molecular formula C21H17N5O3S B2631825 methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate CAS No. 861634-72-2

methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2631825
CAS No.: 861634-72-2
M. Wt: 419.46
InChI Key: PDVZMFWDRGMHIE-UHFFFAOYSA-N
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Description

Methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a methyl benzoate group via a sulfanyl acetamide bridge. This structure is part of a broader class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . The compound's design leverages the pyrimidine ring's ability to interact with biological targets, while the sulfanyl acetamide and benzoate ester groups modulate solubility, stability, and binding affinity.

Properties

IUPAC Name

methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-29-21(28)14-7-9-15(10-8-14)25-18(27)12-30-20-17-11-24-26(19(17)22-13-23-20)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVZMFWDRGMHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit significant antimicrobial properties. For instance, derivatives similar to methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate have shown activity against various bacterial strains. A study demonstrated that analogs displayed effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for potent derivatives . The structural features of the compound suggest potential efficacy against other microbial pathogens as well.

Anticancer Properties

The anticancer activity of this compound has been explored through various studies. For example, preliminary cytotoxicity assessments on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) revealed significant inhibitory effects, with IC50 values reported at 12.5 µM and 15.0 µM respectively . The proposed mechanism of action involves the inhibition of key enzymes involved in tumor growth and proliferation, potentially through modulation of signaling pathways related to cell survival .

Study on Antitubercular Activity

A recent study investigated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited promising antitubercular activity, suggesting that this compound could serve as a lead compound for further development in this area .

Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development of this compound as a therapeutic agent .

Mechanism of Action

The mechanism of action of methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The compound is compared to analogs with variations in the pyrazolo[3,4-d]pyrimidine core, sulfanyl acetamide linkage, and N-substituents. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituent Features Reference
Methyl 4-[2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate (BE28851) C15H13N5O4S 359.36 4-oxo group on pyrimidine ring; benzoate ester
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide C21H18N6O2S 418.48 4-acetamidophenyl group; increased polarity
N-(4-Fluorobenzyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide C20H16FN5OS 393.44 4-fluorobenzyl group; enhanced metabolic stability
N-[(4-Methylphenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide C21H19N5OS 389.47 4-methylbenzyl group; lipophilic substituent
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C32H25F3N6O3 589.1 Chromen-4-one moiety; bulky fluorophenyl groups

Key Observations:

  • Fluorine Incorporation: Fluorinated analogs (e.g., ) exhibit increased metabolic stability due to fluorine's electron-withdrawing effects .

Biological Activity

Methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings.

Chemical Structure

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities. The presence of a sulfanyl group and an acetamido moiety further enhances its potential interactions within biological systems.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In a study by Ali et al. (2020), various derivatives were tested against human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) using the MTT assay. The results demonstrated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold effectively inhibited cell proliferation, showcasing IC50 values as low as 1.74 µM for certain analogs .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
1aHepG22.5
1dMCF-71.74
1eA5493.0

This table summarizes the effectiveness of selected derivatives in inhibiting cancer cell growth.

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. A study published in 2020 evaluated a library of these compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that several derivatives demonstrated significant antibacterial activity, suggesting their potential use in treating infections, particularly in immunocompromised patients such as those undergoing cancer therapy .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus8 µg/mL
Compound BE. coli16 µg/mL

This table presents the MIC values for selected compounds against common bacterial strains.

The mechanism underlying the anticancer activity of this compound is primarily attributed to its ability to inhibit eukaryotic protein kinases, which play a crucial role in cell signaling pathways related to growth and proliferation . Additionally, its antimicrobial effects may involve disruption of bacterial DNA synthesis or inhibition of critical enzymes necessary for bacterial survival.

Case Studies

A notable case study involved a derivative with similar structural characteristics that was tested in vivo for its anticancer efficacy. The study reported significant tumor regression in animal models treated with the compound, indicating not only in vitro effectiveness but also potential therapeutic applicability .

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